Chlorosulfurous acid, 2-[4-(1,1-dimethylethyl)phenoxy]cyclohexyl ester Chlorosulfurous acid, 2-[4-(1,1-dimethylethyl)phenoxy]cyclohexyl ester
Brand Name: Vulcanchem
CAS No.: 3021-31-6
VCID: VC18408296
InChI: InChI=1S/C16H23ClO3S/c1-16(2,3)12-8-10-13(11-9-12)19-14-6-4-5-7-15(14)20-21(17)18/h8-11,14-15H,4-7H2,1-3H3
SMILES:
Molecular Formula: C16H23ClO3S
Molecular Weight: 330.9 g/mol

Chlorosulfurous acid, 2-[4-(1,1-dimethylethyl)phenoxy]cyclohexyl ester

CAS No.: 3021-31-6

Cat. No.: VC18408296

Molecular Formula: C16H23ClO3S

Molecular Weight: 330.9 g/mol

* For research use only. Not for human or veterinary use.

Chlorosulfurous acid, 2-[4-(1,1-dimethylethyl)phenoxy]cyclohexyl ester - 3021-31-6

Specification

CAS No. 3021-31-6
Molecular Formula C16H23ClO3S
Molecular Weight 330.9 g/mol
IUPAC Name 1-tert-butyl-4-(2-chlorosulfinyloxycyclohexyl)oxybenzene
Standard InChI InChI=1S/C16H23ClO3S/c1-16(2,3)12-8-10-13(11-9-12)19-14-6-4-5-7-15(14)20-21(17)18/h8-11,14-15H,4-7H2,1-3H3
Standard InChI Key WAAUJYWIXWENKQ-UHFFFAOYSA-N
Canonical SMILES CC(C)(C)C1=CC=C(C=C1)OC2CCCCC2OS(=O)Cl

Introduction

Structural and Molecular Characteristics

The compound’s molecular formula is C₁₆H₂₃ClO₃S, with a molecular weight of 330.9 g/mol. Its IUPAC name, 1-tert-butyl-4-(2-chlorosulfinyloxycyclohexyl)oxybenzene, reflects its three core components:

  • A tert-butyl-substituted phenoxy group at the para position, providing steric bulk.

  • A cyclohexyl ester bridge, contributing conformational flexibility.

  • A chlorosulfinyloxy group (-OS(=O)Cl), enabling electrophilic reactivity.

Key Structural Features:

PropertyValue/DescriptionSource
CAS No.3021-31-6
Molecular FormulaC₁₆H₂₃ClO₃S
Molecular Weight330.9 g/mol
Canonical SMILESCC(C)(C)C1=CC=C(C=C1)OC2CCCCC2OS(=O)Cl
InChI KeyWAAUJYWIXWENKQ-UHFFFAOYSA-N

The tert-butyl group enhances steric hindrance, potentially slowing hydrolysis and oxidation reactions compared to less hindered sulfonic acid derivatives. The cyclohexyl ring adopts a chair conformation, optimizing spatial arrangement for interactions with substrates.

Chemical Reactivity and Applications

Electrophilic Sulfonation

The chlorosulfinyloxy group acts as a potent electrophile, participating in sulfonation reactions with aromatic compounds (e.g., benzene, toluene) to yield sulfonic acids. This reactivity is exploited in:

  • Surfactant Synthesis: Production of alkylbenzene sulfonates for detergents.

  • Pharmaceutical Intermediates: Functionalization of drug candidates to enhance solubility.

Polymer Modification

The compound serves as a crosslinking agent in epoxy resins and polyurethanes, improving thermal stability and mechanical strength.

Agricultural Chemistry

HazardPrecautionary MeasureSource
CorrosivityUse chemical-resistant gloves (e.g., nitrile)
Inhalation RiskOperate in fume hoods with adequate airflow
StorageStore in airtight containers at 2–8°C

Acute exposure may cause severe skin burns, while chronic inhalation risks include respiratory tract irritation.

Comparative Analysis with Analogous Compounds

CompoundKey DifferencesApplication Context
Chlorosulfonic AcidLacks ester linkage; higher reactivitySulfonation reagents
Cyclohexyl SulfamateContains sulfamate group (-SO₂NH₂)Sweetener production
Para-CresolSimpler structure; no sulfonic acid groupDisinfectants

The tert-butylphenoxy group in chlorosulfurous acid, 2-[4-(1,1-dimethylethyl)phenoxy]cyclohexyl ester confers unique steric and electronic properties, making it preferable for reactions requiring controlled electrophilicity.

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